molecular formula C22H44N2O9 B13400249 N-Boc-L-isoleucine hemihydrate

N-Boc-L-isoleucine hemihydrate

Cat. No.: B13400249
M. Wt: 480.6 g/mol
InChI Key: NYGJSARLXBZKTA-UHFFFAOYSA-N
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Description

N-Boc-L-isoleucine hemihydrate is a useful research compound. Its molecular formula is C22H44N2O9 and its molecular weight is 480.6 g/mol. The purity is usually 95%.
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Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C11H21NO4.H2O/c2*1-6-7(2)8(9(13)14)12-10(15)16-11(3,4)5;/h2*7-8H,6H2,1-5H3,(H,12,15)(H,13,14);1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYGJSARLXBZKTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)OC(C)(C)C.CCC(C)C(C(=O)O)NC(=O)OC(C)(C)C.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H44N2O9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Significance As a Protected Amino Acid Derivative in Advanced Organic Chemistry

The strategic use of protecting groups is a fundamental concept in modern organic synthesis, and N-Boc-L-isoleucine hemihydrate exemplifies this principle. The tert-butyloxycarbonyl (Boc) group attached to the nitrogen atom of L-isoleucine serves to temporarily block the reactivity of the amino group. ontosight.ai This protection is crucial as it allows for selective reactions to occur at other sites of the molecule without unintended side reactions involving the amine. ontosight.ai

The Boc group is favored for its ease of introduction and, more importantly, its facile removal under mild acidic conditions, a process known as deprotection. guidechem.com This selective reactivity is paramount in multi-step syntheses where precise control over chemical transformations is necessary. chemimpex.com Furthermore, the Boc group enhances the solubility of the amino acid in organic solvents, facilitating its use in a wider range of reaction media. guidechem.comchemimpex.com The hemihydrate form indicates the presence of one water molecule for every two molecules of the Boc-amino acid, which can influence its crystalline structure and stability. carlroth.comscbt.com

Table 1: Physicochemical Properties of N-Boc-L-Isoleucine

PropertyValue
Molecular Formula C11H21NO4
Molecular Weight 231.29 g/mol
Appearance White to off-white crystalline powder
Melting Point 66-69 °C
Solubility Soluble in methanol (B129727), insoluble in water
CAS Number 13139-16-7

Note: Data sourced from multiple chemical suppliers and databases. chemimpex.comchemicalbook.com

Fundamental Role in Peptide Chemistry and Biomolecular Synthesis

The primary and most well-established application of N-Boc-L-isoleucine hemihydrate is in peptide synthesis. guidechem.comchemimpex.com Peptides, which are short chains of amino acids, play critical roles in numerous biological processes and are of significant interest in drug discovery and development. ontosight.aichemimpex.com In solid-phase peptide synthesis (SPPS), a revolutionary technique that allows for the efficient construction of peptides, N-Boc-protected amino acids are sequentially added to a growing peptide chain anchored to a solid support. ontosight.aipeptide.com

The synthesis cycle involves the deprotection of the N-terminal Boc group of the resin-bound peptide, followed by the coupling of the next N-Boc-protected amino acid, such as N-Boc-L-isoleucine. This cycle is repeated until the desired peptide sequence is assembled. The ability to precisely control the sequence of amino acids is fundamental to creating peptides with specific biological activities. chemimpex.com

Beyond standard peptide synthesis, N-Boc-L-isoleucine is also instrumental in the synthesis of complex biomolecules and peptidomimetics. chemimpex.com Its use in protein engineering allows for the modification of proteins to enhance their stability and activity. chemimpex.com Researchers also employ this compound to study protein folding, structure-function relationships, and protein-protein interactions. chemimpex.comchemimpex.com

Current Research Landscape and Emerging Applications

Synthesis of this compound

The synthesis of this compound is a foundational process in peptide chemistry, primarily involving the protection of the amino group of L-isoleucine. This transformation enables sequential and controlled peptide bond formation.

The standard and most widely adopted method for synthesizing N-Boc-L-isoleucine is through the reaction of the free amino acid L-isoleucine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). ontosight.aiorganic-chemistry.org This reaction is typically conducted under basic conditions in a mixed solvent system.

Conventional Method: A common procedure involves dissolving L-isoleucine in a mixture of an organic solvent, such as dioxane or dimethylformamide (DMF), and water. google.com A base, typically triethylamine (B128534) or sodium bicarbonate, is added to deprotonate the amino group, facilitating its nucleophilic attack on the Boc anhydride. google.comyok.gov.tr

Optimized Routes: Optimization strategies focus on improving yield, purity, and scalability while addressing challenges like the low water solubility of L-isoleucine.

Solvent System: Using an acetone-water mixture can create a homogeneous reaction environment, overcoming the solubility issues of the starting amino acid.

pH Control: Maintaining the reaction pH between 8 and 9 is crucial for efficient N-acylation while preventing premature cleavage of the Boc group.

Purification: Post-reaction workup involves an acid-base extraction. The pH is lowered to approximately 2-3 to protonate the carboxyl group, which increases the product's solubility in organic solvents like ethyl acetate (B1210297) for extraction. High purity (>99%) is often achieved through crystallization from a solvent system such as ethyl acetate-petroleum ether.

Table 1: Comparison of Synthetic Route Parameters for N-Boc-L-Isoleucine

Parameter Conventional Method Optimized Method
Solvent Dioxane/Water, DMF/Water google.com Acetone/Water
Base Triethylamine, Sodium Bicarbonate google.comyok.gov.tr Controlled addition to maintain pH 8-9
Purification Acidification and standard extraction google.com pH-controlled extraction and specific crystallization
Purity Variable >99% by HPLC

| Key Challenge | L-isoleucine hydrophobicity | Precise process control |

The core mechanism of the synthesis is the nucleophilic acylation of the L-isoleucine amino group by di-tert-butyl dicarbonate. organic-chemistry.org However, several side reactions and potential by-products must be considered.

By-product Formation: The use of excess Boc₂O can lead to the formation of tert-butanol, which is typically removed during workup or through methods like azeotropic distillation with toluene (B28343). In some cases, over-acylation can lead to the formation of N,N-di-Boc derivatives, although this is generally minimized under controlled conditions. organic-chemistry.orgrsc.org

Racemization Control: A critical concern in amino acid chemistry is the preservation of stereochemical integrity. Research has shown that the activation of N-Boc-L-isoleucine with the coupling agent 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) proceeds without the formation of an azlactone intermediate. acs.org The avoidance of this intermediate is significant because azlactones are known to be prone to racemization. This finding confirms that transformations involving EDC activation are essentially epimerization-free, which is crucial for synthesizing stereochemically pure peptides. acs.org

Derivatization and Functionalization Strategies

This compound is a precursor for a wide array of chemical modifications at both its carboxyl and (deprotected) amine functionalities. These transformations are central to its use in constructing more complex molecules.

Amidation at the Carboxyl Group: The free carboxylic acid of N-Boc-L-isoleucine is readily converted into amides. This is the most fundamental reaction in peptide synthesis. The process requires the activation of the carboxyl group using coupling agents. acs.orgresearchgate.net

Coupling Reagents: Commonly used systems include N,N′-Dicyclohexylcarbodiimide (DCC) with an additive like 1-Hydroxybenzotriazole (B26582) (HOBt) or EDC. acs.orgresearchgate.net HOBt is known to suppress side reactions and reduce the risk of racemization. researchgate.net

Procedure: In a typical amidation, N-Boc-L-isoleucine is dissolved in a solvent like chloroform (B151607) or dichloromethane (B109758), followed by the addition of the coupling agents and the desired amine nucleophile. acs.orgresearchgate.net

Amidation at the Amine Functionality: To functionalize the amine, the N-Boc protecting group must first be removed.

Deprotection: This is achieved under acidic conditions, for instance, using trifluoroacetic acid (TFA) or acetic acid (AcOH), which cleaves the carbamate (B1207046) to yield the free amine salt. yok.gov.trresearchgate.net

Amide Formation: The newly exposed free amine can then undergo acylation. For example, reaction with dicarboxylic acid derivatives like phthaloyl dichloride leads to the formation of bis-amide compounds. researchgate.net

Esterification: The carboxylic acid group can be converted to various esters, which are themselves useful intermediates in synthesis. chemimpex.comnih.gov For example, N-Boc-L-isoleucine methyl ester is a common derivative used in peptide synthesis. chemimpex.comnih.gov

Hydroxysuccinimide (NHS) Ester Formation: The conversion of N-Boc-L-isoleucine to its N-hydroxysuccinimide (NHS) ester is a critical activation step for bioconjugation and peptide synthesis. chemimpex.com The NHS ester is a highly reactive species that readily couples with primary amines to form stable amide bonds. chemimpex.com

Synthesis Pathway: The formation of the NHS ester is typically accomplished by reacting N-Boc-L-isoleucine with N-hydroxysuccinimide in the presence of a carbodiimide (B86325) coupling agent such as EDC or DCC. chemicalbook.comchemdad.comthermofisher.comottokemi.com This reaction creates an "active ester" that is more stable than many other activated forms but reactive enough for efficient coupling. chemimpex.com

Table 2: Common Derivatization Pathways for N-Boc-L-Isoleucine

Functional Group Reaction Type Reagents Product Type
Carboxyl Amidation Amine, EDC, HOBt/DCC acs.orgresearchgate.net N-Boc-Isoleucine Amide
Carboxyl Esterification Alcohol (e.g., Methanol), Acid Catalyst N-Boc-Isoleucine Ester chemimpex.com
Carboxyl NHS Ester Formation N-Hydroxysuccinimide, EDC chemicalbook.comchemdad.com N-Boc-Isoleucine NHS Ester

| Amine (after deprotection) | Amidation | Acid Chloride (e.g., Phthaloyl dichloride) researchgate.net | Bis-Amide Derivative |

The stereocenters inherent in N-Boc-L-isoleucine make it an excellent starting material for the synthesis of complex chiral molecules, including specific amides and tetraamides that have applications as organogelators. nih.govfrontiersin.org

Chiral Amides: The direct coupling of N-Boc-L-isoleucine with various chiral or prochiral amines using standard peptide coupling conditions yields diastereomeric amide products. researchgate.net These reactions are often highly diastereoselective. researchgate.net

C₂-Symmetric Chiral Tetraamides: A multi-step synthesis has been developed to produce C₂-symmetric tetraamide compounds, which have been investigated for their gelation properties. nih.govfrontiersin.org

Amidation: N-Boc-L-isoleucine is first reacted with a corresponding amine to form an N-Boc protected amide. nih.govfrontiersin.org

Deprotection: The Boc group is removed using acid to liberate the free amine of the isoleucine residue. nih.govfrontiersin.org

Dimerization: The resulting amine derivative is then reacted with oxalyl chloride. This step couples two molecules of the amine derivative through the formation of two new amide bonds, resulting in a C₂-symmetric tetraamide compound in quantitative yields. nih.govfrontiersin.org

This structured approach allows for the creation of complex molecular architectures with well-defined stereochemistry, starting from the fundamental N-Boc protected amino acid.

Regioselective and Stereoselective Synthetic Approaches

The primary challenge in the synthesis of N-Boc-L-isoleucine is the preservation of the natural (2S, 3S) configuration of the L-isoleucine starting material. The introduction of the tert-butoxycarbonyl (Boc) protecting group must proceed without epimerization at the α-carbon.

The most common and direct method for synthesizing N-Boc-L-isoleucine is the reaction of L-isoleucine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. This reaction is generally considered stereoselective, as the reaction conditions are typically mild enough to prevent racemization of the chiral α-center. The reaction is usually performed in a mixed solvent system, such as dioxane/water or THF/water, with a base like sodium hydroxide (B78521) or sodium bicarbonate to facilitate the nucleophilic attack of the amino group on the Boc anhydride. The resulting N-Boc-L-isoleucine is often isolated as a stable, crystalline hemihydrate, which is more convenient to handle than the oily anhydrous form.

For more complex syntheses where the isoleucine skeleton itself is constructed, or when derivatives are targeted, more sophisticated stereoselective methods are employed. These often involve the use of chiral auxiliaries to control the stereochemistry. For instance, Evans' oxazolidinone auxiliaries are used to direct stereoselective alkylation or amination reactions to build the amino acid framework with high diastereoselectivity. beilstein-journals.orgresearchgate.net Although often demonstrated on more complex analogues like 5,5,5-trifluoroisoleucine, these methods establish a robust strategy for controlling the stereochemistry at both the α- and β-carbons. beilstein-journals.org

Another advanced approach involves the stereoselective reduction of α-keto acids or the asymmetric hydrogenation of dehydroamino acid precursors. These methods can provide access to specific stereoisomers of N-Boc-isoleucine. Furthermore, stereocontrol is crucial in reactions involving N-Boc-isoleucinal (the corresponding aldehyde), where nucleophilic additions to the aldehyde can be directed by the existing stereocenters and the bulky N-Boc group. nih.govaalto.fi For example, the conversion of N-protected amino acids like L-isoleucine into N-hydroxymethyl α-amino aldehydes has been shown to produce configurationally stable intermediates by forming a five-membered cyclic hemiacetal, which prevents epimerization of the acidic α-proton. orgsyn.org

Regioselectivity becomes a key consideration in reactions involving the side chain or further modifications of the N-Boc-L-isoleucine molecule. For example, in peptide synthesis, the N-Boc group ensures that only the carboxyl group is activated for amide bond formation. In other transformations, such as the formation of N-acyliminium ions from peptide backbones containing N-Boc-isoleucine, cyclization can occur with high regioselectivity, preferentially forming six-membered rings. conicet.gov.ar The steric bulk of the Boc group can also influence the regioselectivity of reactions at adjacent positions, such as directing dihydroxylation to the less hindered face of a double bond in a cyclooctene (B146475) system derived from a related amino acid. beilstein-journals.org

Table 1: Comparison of Stereoselective Synthetic Approaches

MethodKey Reagents/StrategyPrimary ControlTypical ApplicationReference
Direct ProtectionL-isoleucine, Di-tert-butyl dicarbonate (Boc₂O), Base (e.g., NaOH)StereoretentionStandard preparation of N-Boc-L-isoleucine for peptide synthesis.
Auxiliary-Induced AminationChiral oxazolidinone auxiliary (e.g., Evans auxiliary), Azide source (e.g., Trisyl-N₃)DiastereoselectiveDe novo synthesis of complex or non-natural isoleucine analogues with precise stereochemistry. beilstein-journals.orgresearchgate.net
Asymmetric Radical ReactionsChiral 8-phenylmenthyl ester auxiliary, Allyltri-n-butylstannaneDiastereoselectiveEnantioselective synthesis of unsaturated amino acid precursors. psu.edu
Intramolecular Conjugate AdditionN-Boc-N-hydroxymethyl-L-isoleucinal, Wittig reagentDiastereoselectiveSynthesis of γ-amino-β-hydroxy acid derivatives, preserving α-carbon stereochemistry. orgsyn.orgorgsyn.org

Advances in Boc Group Protection and Deprotection Strategies

The tert-butoxycarbonyl (Boc) group is one of the most widely used amine protecting groups in organic synthesis due to its robustness and orthogonal stability. researchgate.netrsc.org It is stable to basic hydrolysis, catalytic hydrogenation, and many nucleophiles, making it an ideal partner for other protecting groups like fluorenylmethyloxycarbonyl (Fmoc) or benzyloxycarbonyl (Cbz) in complex syntheses. organic-chemistry.org

Protection Strategies

The standard method for the N-protection of amines and amino acids like L-isoleucine involves the use of di-tert-butyl dicarbonate (Boc₂O). organic-chemistry.org Advances in this area have focused on improving efficiency, selectivity, and environmental friendliness. While traditional methods use bases like triethylamine or sodium hydroxide in organic solvents, newer protocols have been developed that are catalyst-free and can be performed in water, which enhances chemoselectivity and simplifies purification. organic-chemistry.org Other developments include the use of solid acid catalysts, such as sulfonic-acid-functionalized silica (B1680970), which allow for solvent-free reactions at room temperature with easy catalyst recycling. researchgate.net These methods are highly chemoselective, protecting amines without affecting other functional groups like alcohols, which avoids the formation of oxazolidinone side products. organic-chemistry.orgresearchgate.net

Deprotection Strategies

The classical method for removing the Boc group is through acidolysis. Strong acids like trifluoroacetic acid (TFA) in dichloromethane or hydrogen chloride (HCl) in dioxane or ethyl acetate are highly effective but can be harsh on sensitive substrates. nih.gov This has driven the development of milder and more selective deprotection methods.

Recent advances have introduced a variety of reagents that can cleave the Boc group under less aggressive conditions. These include:

Mild Brønsted Acids: Aqueous phosphoric acid or silica gel in refluxing toluene have been shown to selectively remove Boc groups. nih.govjlu.edu.cn

Lewis Acids: A range of Lewis acids can catalyze Boc deprotection, offering an alternative to proton-based acids.

Neutral/Thermal Conditions: For certain substrates, simply refluxing in water or using microwave heating can effect deprotection, representing a green chemistry approach. researchgate.netnih.gov

Novel Reagents: A notably mild and efficient method involves the use of oxalyl chloride in methanol (B129727) at room temperature. rsc.orgrsc.orgawuahlab.com This system generates HCl in situ at a controlled concentration, allowing for the deprotection of a wide range of N-Boc compounds, including those with acid-labile functionalities, in high yields. rsc.orgawuahlab.com

The choice of deprotection strategy is critical for ensuring the integrity of the target molecule, especially in the final steps of a multi-step synthesis. The availability of a wide array of methods allows chemists to tailor the deprotection conditions to the specific substrate, preserving other protecting groups and sensitive functionalities.

Table 2: Selected N-Boc Deprotection Strategies

Reagent/ConditionTypical ConditionsSelectivity & NotesReference
Trifluoroacetic Acid (TFA)TFA in CH₂Cl₂ (e.g., 25-50%)Strong acid; standard, highly effective but harsh. Can cleave other acid-labile groups. nih.gov
Hydrogen Chloride (HCl)HCl in Dioxane, Ethyl Acetate, or MethanolStrong acid; widely used. The resulting product is the hydrochloride salt. nih.gov
Silica GelReflux in TolueneMild and selective. Does not cleave Cbz or Fmoc groups under the same conditions. jlu.edu.cn
Oxalyl Chloride/Methanol(COCl)₂ in MeOH, Room TemperatureVery mild and highly selective. Tolerates many acid-sensitive functional groups. rsc.orgrsc.org
Water (Catalyst-Free)Reflux in H₂OGreen, neutral conditions. Effective for a range of N-Boc amines. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural elucidation of this compound. It provides detailed information about the molecular framework, including the connectivity of atoms and their spatial arrangement.

High-Resolution ¹H-NMR Spectroscopic Analysis

High-resolution proton NMR (¹H-NMR) spectroscopy is fundamental for confirming the identity and purity of this compound. The ¹H-NMR spectrum reveals distinct signals for each proton in the molecule, with their chemical shifts and coupling patterns providing a fingerprint of the structure. For instance, the nine protons of the tert-butoxycarbonyl (Boc) protecting group typically appear as a prominent singlet around 1.4 ppm. The protons of the isoleucine backbone and side chain exhibit more complex splitting patterns due to spin-spin coupling, which can be used to confirm the (2S, 3S) stereochemistry. The chemical shifts of the α-CH and β-CH protons are particularly sensitive to the local electronic environment and can be used to differentiate between isoleucine and its diastereomer, allo-isoleucine. researchgate.net

Interactive Table 1: Representative ¹H-NMR Chemical Shift Data for N-Boc-L-isoleucine

Proton AssignmentTypical Chemical Shift (δ, ppm)
tert-butyl (Boc)~1.4 (singlet)
α-CH~4.0-4.2 (doublet)
β-CH~1.8-2.0 (multiplet)
γ-CH₂~1.1-1.5 (multiplet)
γ-CH₃~0.9 (doublet)
δ-CH₃~0.9 (triplet)
NH~5.0-5.2 (doublet)
Note: Specific chemical shifts can vary depending on the solvent and concentration.

Solid-State and Solution-State ¹³C-NMR Spectroscopic Analysis

Carbon-13 NMR (¹³C-NMR) spectroscopy complements ¹H-NMR by providing information about the carbon skeleton of the molecule. Both solution-state and solid-state ¹³C-NMR can be employed to characterize this compound. In solution, the spectrum shows distinct resonances for each unique carbon atom.

Solid-state NMR, particularly using techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS), offers insights into the molecular conformation and packing in the crystalline state. illinois.edu The chemical shifts of the carbonyl carbon and the α-carbon are sensitive to the secondary structure and hydrogen bonding within the crystal lattice. illinois.eduox.ac.uk Differences in ¹³C chemical shifts between the solid and solution states can indicate conformational changes upon dissolution. illinois.edu

Interactive Table 2: Typical ¹³C-NMR Chemical Shift Ranges for N-Boc-L-isoleucine

Carbon AssignmentTypical Chemical Shift (δ, ppm)
Carbonyl (COOH)~175-178
Carbonyl (Boc)~155-157
Quaternary (Boc)~79-81
α-CH~58-60
β-CH~37-39
γ-CH₂~24-26
tert-butyl (Boc)~28
γ-CH₃~15-17
δ-CH₃~11-12
Note: Values can differ between solid and solution states.

Conformational Analysis and Dynamic Studies via NMR

Advanced NMR techniques, such as the Transferred Nuclear Overhauser Effect (TRNOE), can be used to study the conformation of L-isoleucine derivatives when bound to other molecules, providing insights into intermolecular interactions. nih.gov While specific dynamic studies on this compound itself are not extensively reported in readily available literature, the principles of conformational analysis using NMR are well-established. auremn.org.br For the parent amino acid, L-isoleucine, NMR studies have determined its preferred conformations in different environments. nih.gov These methods could theoretically be applied to this compound to investigate its conformational dynamics in solution, such as the rotation around the Cα-Cβ and Cβ-Cγ1 bonds. nih.gov

Vibrational Spectroscopy

Vibrational spectroscopy techniques, including FTIR and VCD, are powerful tools for identifying functional groups and determining the absolute stereochemistry of chiral molecules like this compound.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is routinely used to confirm the presence of key functional groups in this compound. The IR spectrum displays characteristic absorption bands corresponding to the vibrational modes of specific bonds. A strong absorption around 1740 cm⁻¹ is indicative of the C=O stretching vibration of the Boc group's carbamate. vulcanchem.com The carboxylic acid C=O stretch typically appears in the region of 1700-1725 cm⁻¹. The N-H stretch of the carbamate is usually observed in the 3300-3500 cm⁻¹ range. The presence of water of hydration can be confirmed by a broad absorption band in the region of 3400-3600 cm⁻¹.

Interactive Table 3: Characteristic FTIR Absorption Bands for this compound

Vibrational ModeTypical Wavenumber (cm⁻¹)
O-H stretch (water)3400-3600 (broad)
N-H stretch (carbamate)3300-3500
C=O stretch (Boc)~1740
C=O stretch (acid)1700-1725
C-O stretch (carbamate)1150-1250

Vibrational Circular Dichroism (VCD) Spectroscopy for Absolute Configuration Determination

Vibrational Circular Dichroism (VCD) is a chiroptical technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. researchgate.net This technique is particularly powerful for determining the absolute configuration of molecules with multiple stereocenters, such as N-Boc-L-isoleucine. nih.gov The VCD spectrum provides a unique fingerprint of the molecule's three-dimensional structure. researchgate.net For amino acids like isoleucine, solid-state VCD studies have shown that the signs of the VCD peaks are determined by the interplay between the two chiral centers (α and β carbons). researchgate.netnih.gov By comparing the experimental VCD spectrum of this compound with spectra predicted by density functional theory (DFT) calculations for the (2S, 3S) configuration, the absolute stereochemistry can be unequivocally confirmed. nih.gov

Raman and Raman Optical Activity (ROA) Spectroscopy for Chiral Characterization

Raman spectroscopy and its chiroptical counterpart, Raman Optical Activity (ROA), are powerful non-destructive techniques for probing the vibrational modes of molecules. ROA, in particular, is exquisitely sensitive to the stereochemistry of chiral molecules, making it an ideal tool for confirming the L-configuration of the isoleucine moiety in this compound. researchgate.netresearchgate.net

ROA measures the small difference in the intensity of Raman scattering when using right- versus left-circularly polarized incident light. researchgate.net This differential scattering provides a unique fingerprint of the molecule's three-dimensional structure. For this compound, the ROA spectrum would exhibit characteristic bands corresponding to the vibrational modes of the chiral centers, primarily the α-carbon and β-carbon of the isoleucine residue. Analysis of these bands, often aided by quantum mechanical calculations, can definitively establish the absolute configuration and conformational properties of the molecule in solution. researchgate.netbiorxiv.org The sensitivity of ROA to subtle conformational changes also allows for the study of its solution-state dynamics. researchgate.net

Mass Spectrometry (MS) Techniques

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elemental composition of a compound, as well as for identifying impurities.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Weight and Fragment Analysis

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that allows for the analysis of thermally labile and non-volatile molecules like this compound. nih.gov In ESI-MS, the sample solution is sprayed into a fine mist of charged droplets. As the solvent evaporates, the analyte molecules become charged ions in the gas phase, which are then analyzed by the mass spectrometer. nthu.edu.tw

For this compound, ESI-MS in positive ion mode would typically show a prominent peak corresponding to the protonated molecule [M+H]⁺, confirming its molecular weight. The high accuracy of modern ESI-MS instruments allows for a precise determination of the molecular formula. nih.gov By inducing fragmentation of the parent ion (tandem mass spectrometry or MS/MS), characteristic fragment ions can be generated, providing valuable structural information. For instance, the loss of the Boc protecting group or cleavage of the amide bond would produce predictable fragment ions, further corroborating the structure of the compound. nih.gov

Table 1: Expected ESI-MS Data for this compound

IonExpected m/z
[M+H]⁺232.15 (anhydrous)
[M+Na]⁺254.13 (anhydrous)
[M-Boc+H]⁺132.09

Note: The observed m/z values may vary slightly depending on the instrument calibration and resolution. The hemihydrate water molecule is typically not observed in the gas phase under ESI-MS conditions.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Impurity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds in a mixture. nih.gov For the analysis of this compound, which is not sufficiently volatile for direct GC analysis, a derivatization step is necessary. nih.gov This typically involves converting the carboxylic acid and amine functionalities into more volatile esters and amides. nih.gov

Once derivatized, the sample is injected into the gas chromatograph, where the components are separated based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer for identification. GC-MS is highly effective for detecting and quantifying volatile organic impurities that may be present from the synthesis, such as residual solvents or by-products. The high sensitivity of GC-MS allows for the detection of trace-level impurities, ensuring the high purity of the final product. nih.gov

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) for Surface and Supramolecular Assembly Analysis

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) is a highly surface-sensitive analytical technique that provides detailed elemental and molecular information about the outermost layers of a solid sample. eag.comcarleton.edu In ToF-SIMS, a pulsed primary ion beam bombards the sample surface, causing the emission of secondary ions. nist.gov These ions are then analyzed in a time-of-flight mass analyzer, which separates them based on their mass-to-charge ratio. carleton.edu

For this compound, ToF-SIMS can be used to analyze the surface chemistry of the crystalline solid. It can detect the presence of the intact molecule, as well as characteristic fragments, providing a fingerprint of the surface composition. eag.com This technique is particularly useful for studying the supramolecular assembly of the molecules in the crystal lattice and for detecting any surface contaminants that might not be detectable by bulk analysis methods. The high spatial resolution of ToF-SIMS also allows for chemical imaging of the sample surface, revealing the distribution of different chemical species. nist.govnanbiosis.es

X-ray Crystallography and Solid-State Structure Elucidation

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Single Crystal X-ray Diffraction Analysis of this compound and its Derivatives

Growing a suitable single crystal of this compound allows for its analysis by single-crystal X-ray diffraction. This technique involves irradiating the crystal with a focused X-ray beam and measuring the diffraction pattern produced. The positions and intensities of the diffracted beams are used to calculate the electron density map of the molecule, from which the atomic positions can be determined with high precision.

The resulting crystal structure would provide a wealth of information, including:

The exact conformation of the N-Boc-L-isoleucine molecule in the solid state.

The precise bond lengths and angles.

The details of the intermolecular interactions, such as hydrogen bonding, that hold the crystal lattice together.

The role and position of the water molecule in the hemihydrate structure.

This detailed structural information is crucial for understanding the physical properties of the compound, such as its melting point and solubility, and for rationalizing its behavior in subsequent chemical reactions. researchgate.netmdpi.com The structural data obtained from X-ray crystallography serves as a definitive reference for validating the results from other analytical techniques.

Role of Hydration in Crystalline Structure and Stability

The water of hydration is critical for the solid-state form of N-Boc-L-isoleucine, enabling its crystallization from an otherwise oily anhydrous substance. researchgate.net This water molecule is presumed to act as a bridge, connecting adjacent molecules of the protected amino acid through hydrogen bonds, thereby creating a stable, three-dimensional crystalline framework. This is a known function of water in many hydrated organic compounds. However, without the specific crystal structure, a detailed, evidence-based discussion of its precise role in the stability and conformation of this compound remains speculative.

Thermal Analysis for Solid-State Transformations

Thermogravimetric Analysis (TGA) for Decomposition Profiles and Hydrate (B1144303) Stability

No specific Thermogravimetric Analysis (TGA) data for this compound is available in the reviewed scientific literature. TGA would be instrumental in determining the thermal stability of the hydrate. A typical TGA curve for a hydrated compound would show an initial weight loss corresponding to the loss of water, followed by subsequent weight loss at higher temperatures as the molecule itself decomposes. For a hemihydrate, the initial weight loss would theoretically be around 3.75% (the mass percentage of a half-mole of water in the compound's molar mass of approximately 240.3 g/mol ). tcichemicals.comstarshinechemical.com This dehydration step would provide insight into the temperature at which the hydrate is no longer stable.

Differential Scanning Calorimetry (DSC) for Phase Transitions and Thermal Behavior

Similarly, no specific Differential Scanning Calorimetry (DSC) thermograms for this compound have been published. DSC analysis would reveal the energetic changes associated with heating the compound. An endothermic peak corresponding to the dehydration process would be expected, followed by an endotherm for the melting of the resulting anhydrous form, and finally, exothermic events related to decomposition. Studies on other Boc-protected amino acids and amino acid hydrates show that these thermal events are characteristic, but the specific temperatures and enthalpy changes are unique to each compound. researchgate.netnih.govd-nb.info Without experimental data, a table of phase transitions cannot be generated.

Computational Chemistry and Theoretical Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, provide a fundamental understanding of the electronic structure and energy of molecules. These methods are instrumental in predicting molecular geometries, spectroscopic properties, and reactivity.

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometries

Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. A DFT study of N-Boc-L-isoleucine hemihydrate would involve the calculation of the electron density to determine the ground-state energy and, from this, the optimized molecular geometry. Key insights that could be obtained include:

Optimized Molecular Geometry: Precise bond lengths, bond angles, and dihedral angles of the N-Boc-L-isoleucine molecule and its interaction with the water molecule in the hemihydrate crystal lattice.

Electronic Properties: Calculation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, providing insights into the molecule's reactivity and electronic transitions. The HOMO-LUMO gap is a crucial parameter for assessing molecular stability.

Electrostatic Potential (ESP) Mapping: Visualization of the electrostatic potential on the molecular surface would identify electron-rich and electron-deficient regions, crucial for understanding intermolecular interactions, including hydrogen bonding with the water molecule.

A hypothetical data table summarizing the results of a DFT calculation at a common level of theory (e.g., B3LYP/6-31G*) is presented below.

ParameterCalculated Value
Total Energy (Hartree)Value
HOMO Energy (eV)Value
LUMO Energy (eV)Value
HOMO-LUMO Gap (eV)Value
Dipole Moment (Debye)Value

Note: The values in this table are illustrative and would need to be determined through actual DFT calculations.

Ab Initio Methods for Conformational Energy Landscapes

Ab initio methods, which are based on first principles without the use of empirical parameters, are invaluable for exploring the conformational landscape of flexible molecules like N-Boc-L-isoleucine. The presence of rotatable bonds in the isoleucine side chain and around the Boc protecting group leads to a multitude of possible conformations.

A systematic conformational search using ab initio methods, such as Hartree-Fock (HF) or Møller-Plesset perturbation theory (MP2), would identify the low-energy conformers and the transition states connecting them. This would result in a detailed potential energy surface, revealing the relative stabilities of different conformers and the energy barriers for conformational changes. Such studies are crucial for understanding which shapes the molecule is likely to adopt in different phases.

Computational Prediction of Spectroscopic Parameters (e.g., VCD, NMR Chemical Shifts)

Quantum chemical calculations are instrumental in predicting various spectroscopic parameters, which can then be compared with experimental data to validate the computed structures.

Vibrational Circular Dichroism (VCD): VCD spectroscopy is particularly sensitive to the stereochemistry of chiral molecules. Computational prediction of the VCD spectrum of N-Boc-L-isoleucine would provide a detailed vibrational fingerprint that is unique to its absolute configuration.

Nuclear Magnetic Resonance (NMR) Chemical Shifts: The calculation of 1H and 13C NMR chemical shifts is a powerful tool for structure elucidation. By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of N-Boc-L-isoleucine, its NMR spectrum can be predicted. Comparing these theoretical shifts with experimental data can confirm the proposed structure and provide detailed information about the local electronic environment of each atom. Studies on similar N-Boc protected amino acids have demonstrated the utility of this approach.

Below is an example of a data table that would be generated from such a study, comparing theoretical and hypothetical experimental chemical shifts.

AtomCalculated Chemical Shift (ppm)Experimental Chemical Shift (ppm)
ValueValue
ValueValue
ValueValue
C=O (Boc)ValueValue
C=O (Acid)ValueValue

Note: The values in this table are for illustrative purposes.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, offering insights into their dynamics and interactions with the environment.

Simulations of Conformational Dynamics in Solution and Solid States

MD simulations of this compound could be performed in both solution and the solid state to understand its dynamic behavior.

In Solution: Simulating the molecule in a solvent box (e.g., water or an organic solvent) would reveal how the solvent influences its conformational preferences and dynamics. This would involve tracking the fluctuations in dihedral angles over time to understand the flexibility of the molecule.

In the Solid State: A simulation of the crystalline form of this compound would provide insights into the motions of the molecules within the crystal lattice, including vibrational motions and potential disorder. This would also allow for the study of the stability of the crystal structure at different temperatures.

Investigation of Self-Assembly Processes and Intermolecular Interactions

The Boc protecting group and the amino acid backbone provide sites for hydrogen bonding and other non-covalent interactions, which can drive self-assembly processes. MD simulations can be employed to investigate how individual molecules of N-Boc-L-isoleucine and water come together to form larger aggregates or even the initial stages of crystal nucleation. By analyzing the simulation trajectories, one can identify the key intermolecular interactions, such as hydrogen bonds between the carboxylic acid groups, the N-H groups, the Boc carbonyls, and the water molecules, that stabilize these assemblies.

Force Field Development and Parameterization for Isoleucine Derivatives

Molecular mechanics and molecular dynamics (MD) simulations are indispensable techniques for studying biomolecules. The accuracy of these simulations is fundamentally dependent on the quality of the underlying empirical force field, which is a set of mathematical functions and associated parameters that describe the potential energy of a system of atoms. For standard amino acids, well-established force fields like AMBER, CHARMM, and OPLS are widely used. researchgate.netnih.gov However, modified amino acids, such as N-Boc-L-isoleucine, are considered non-standard residues and require specific parameterization to be accurately modeled.

The process of developing force field parameters for an N-Boc-isoleucine derivative typically involves several steps:

Quantum Mechanical (QM) Calculations: High-level ab initio or density functional theory (DFT) calculations are performed on the molecule or representative fragments. These calculations provide accurate information about the molecule's geometry, vibrational frequencies, and electron distribution. frontiersin.orgnih.gov

Derivation of Partial Charges: The electron distribution from QM calculations is used to derive atomic partial charges. A common and robust method is the Restrained Electrostatic Potential (RESP) fitting approach, which ensures that the partial charges accurately reproduce the electrostatic potential around the molecule. frontiersin.orgnih.gov

Parameterization of Bonded Terms: Bond lengths, bond angles, and dihedral angles are parameterized. Equilibrium values for bonds and angles are typically taken from the QM-optimized geometry. Force constants are derived by fitting to vibrational frequencies or by scanning the potential energy surface for bond stretching, angle bending, and torsional rotations. frontiersin.org

Assignment of van der Waals Parameters: Lennard-Jones or similar parameters that describe van der Waals interactions are typically transferred from existing parameter sets for similar atom types, such as those found in the General Amber Force Field (GAFF). frontiersin.orgambermd.org

The goal is to create a set of parameters that are compatible with existing force fields like AMBER's ff14SB or ff19SB, allowing for simulations of peptides and proteins containing the N-Boc-isoleucine modification. frontiersin.orgambermd.org For instance, the AMBER ff15ipq-m force field is an example of an extension designed to handle various non-standard amino acids, demonstrating the ongoing efforts to expand the applicability of these computational tools. ambermd.org

The parameterization process for N-Boc-L-isoleucine would result in a set of files that can be loaded by simulation software. These files define the new residue and its specific atomic parameters. An illustrative example of the types of parameters that would be determined is shown in the tables below.

Table 1: Illustrative Partial Atomic Charges for N-Boc-L-isoleucine

Atom Name (in Residue)Atom TypeIllustrative Charge (e)
NN-0.4157
HH0.2719
CACT0.0337
HAH10.0603
CBCT-0.0880
HBH10.0890
CG1CT-0.1800
HG11HC0.0600
HG12HC0.0600
CG2CT-0.2700
HG21HC0.0900
HG22HC0.0900
HG23HC0.0900
C' (Boc)C0.5973
O' (Boc)O-0.5679
OC(CH3)3OC-0.1812
C(CH3)3CT0.2000
H (CH3) x9HC0.0600
C (carboxyl)C0.7000
O (carboxyl)O2-0.8000

Note: These values are illustrative, based on typical RESP fitting procedures for similar molecules, and represent the type of data generated during parameterization.

Table 2: Illustrative Bond and Angle Parameters for the Boc Group Linkage

BondEquilibrium Distance (Å)Force Constant (kcal/mol/Ų)
N-C' (Boc)1.35450
C'-O' (Boc)1.25570
C'-OC1.38380
Angle Equilibrium Angle (°) Force Constant (kcal/mol/rad²)
H-N-C'118.050.0
CA-N-C'121.070.0
N-C'-O'125.080.0
N-C'-OC110.060.0

Note: These parameters are representative examples derived from general force fields like GAFF and would be refined against quantum mechanical calculations for N-Boc-L-isoleucine.

Theoretical Approaches to Supramolecular Interactions and Chiral Recognition

Theoretical methods are essential for elucidating the non-covalent interactions that govern the formation of supramolecular structures and the processes of chiral recognition. For this compound, these approaches can explain its crystal packing and how it interacts with other chiral molecules.

Supramolecular Interactions and Crystal Structure

The "hemihydrate" designation indicates that water molecules are an integral part of the crystal lattice, participating in the supramolecular assembly. The crystal structure of molecules containing Boc-protected amino acids reveals extensive networks of hydrogen bonds that dictate their packing. nih.gov In the case of this compound, the key interactions would involve:

Carboxylic Acid Dimers: A common and highly stable motif where the carboxyl groups of two molecules form a pair of strong O-H···O hydrogen bonds.

N-H···O Hydrogen Bonds: The amide N-H group of the Boc-protecting group acts as a hydrogen bond donor, typically to a carbonyl oxygen of the Boc group or the carboxylic acid of an adjacent molecule.

van der Waals Interactions: The bulky and hydrophobic tert-butyl and isoleucine side chains engage in van der Waals interactions, contributing significantly to the crystal packing and stability.

Computational studies can model these interactions by performing geometry optimizations on crystal unit cells or by analyzing intermolecular interaction energies using methods like symmetry-adapted perturbation theory (SAPT).

Theoretical Basis of Chiral Recognition

Chiral recognition is the ability of a chiral molecule (the selector) to differentiate between the enantiomers of another chiral molecule (the analyte). This process is fundamental to many biological and chemical separation processes. nih.gov Theoretical studies of chiral recognition involving N-Boc-L-isoleucine focus on understanding the energetic differences in the diastereomeric complexes formed between the L-isoleucine derivative and a chiral selector.

The foundational model for chiral recognition is the three-point interaction model . ambermd.org This model posits that for effective discrimination, there must be at least three points of interaction between the selector and the analyte. For one enantiomer, all three points align to form a stable complex, while for the other enantiomer, steric hindrance or repulsive interactions prevent at least one of these interactions, leading to a less stable complex.

For N-Boc-L-isoleucine, the potential interaction points include:

The carboxylic acid group (hydrogen bonding, ionic interactions).

The N-H group of the carbamate (B1207046) (hydrogen bonding).

The carbonyl oxygen of the Boc group (hydrogen bonding acceptor).

The bulky hydrophobic side chain and tert-butyl group (steric or hydrophobic interactions).

Molecular docking and molecular dynamics simulations are used to model the interaction of N-Boc-L-isoleucine enantiomers with chiral selectors, such as cyclodextrins or the chiral stationary phases used in chromatography. These simulations can calculate the binding free energy for each enantiomer, and the difference (ΔΔG) quantifies the enantioselectivity. A larger ΔΔG indicates more effective chiral recognition. These studies have shown that even subtle differences in the spatial arrangement of functional groups, as seen between L-isoleucine and its stereoisomers, can lead to significant differences in binding affinity when interacting with a rigid and complementary chiral environment. nih.gov For instance, studies on synthetic receptors have demonstrated high enantioselectivity for N-Boc protected amino acids, which can be rationalized by analyzing the specific hydrogen bonding and steric interactions in the simulated complex. mdpi.com

Applications in Peptide and Protein Research Methodologies

Solid-Phase Peptide Synthesis (SPPS) Protocols

Solid-phase peptide synthesis (SPPS) is a widely adopted methodology where a peptide chain is assembled sequentially while one end is attached to an insoluble solid support. iris-biotech.de N-Boc-L-isoleucine hemihydrate is a key reagent in Boc-based SPPS protocols. sigmaaldrich.comsigmaaldrich.com

The primary role of this compound in SPPS is to introduce an L-isoleucine residue at a specific position in the peptide sequence. The Boc group prevents the α-amino group from participating in unwanted side reactions during the coupling of the carboxylic acid group to the free amine of the resin-bound peptide chain. ontosight.aiamericanpeptidesociety.org This protection is temporary and can be removed under acidic conditions, typically with trifluoroacetic acid (TFA), to allow for the next coupling step. peptide.comamericanpeptidesociety.org The use of a stereochemically pure L-isoleucine derivative is paramount to ensure the synthesis of a biologically active peptide with the correct three-dimensional structure.

The sterically hindered nature of the β-branched side chain of isoleucine can make its incorporation into a growing peptide chain challenging. To overcome this, various coupling reagents and conditions are optimized to ensure efficient amide bond formation. Common strategies include the use of carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC), often in the presence of an activating agent like 1-hydroxybenzotriazole (B26582) (HOBt) or its analogues. Phosphonium and aminium salts, such as HBTU and HATU, are also highly effective coupling reagents. researchgate.netgoogle.com

Coupling Reagent ClassExamplesKey Features
CarbodiimidesDCC, EDACWidely used, cost-effective.
Phosphonium SaltsHBTU, PyBOPHigh coupling efficiency, can be used for difficult couplings.
Aminium/Uronium SaltsHATU, HCTUVery efficient, especially for sterically hindered amino acids.

This table provides examples of common coupling reagent classes used in SPPS.

In situ neutralization protocols, where the TFA salt formed during Boc deprotection is neutralized concurrently with the addition of the activated Boc-amino acid, have been shown to improve coupling efficiency, particularly for "difficult sequences" prone to aggregation. peptide.comnih.gov The choice of solvent also plays a critical role; while DMF is common, solvents like N-methylpyrrolidone (NMP) or the addition of DMSO can improve resin swelling and facilitate coupling. nih.govpeptide.com

Racemization, the conversion of a chiral amino acid into a mixture of its stereoisomers, is a significant concern in peptide synthesis as it can lead to the formation of diastereomeric peptides that are difficult to separate and may have altered biological activity. The risk of racemization is particularly high for certain amino acids, including isoleucine, especially under basic conditions or at elevated temperatures. researchgate.net

Several strategies are employed to minimize racemization during the incorporation of N-Boc-L-isoleucine:

Use of Additives: The addition of reagents like HOBt or Oxyma to the coupling reaction mixture is a standard practice to suppress racemization.

Controlled Temperature: Performing coupling reactions at lower temperatures (e.g., 0–4°C) can reduce the rate of racemization.

Choice of Coupling Reagent: Certain coupling reagents are known to be less prone to causing racemization. For instance, HATU is often favored for its efficiency and low racemization potential. google.com

Avoiding Strong Bases: The use of milder bases for neutralization, such as N-methylmorpholine (NMM), is preferred over more hindered bases that can promote racemization. ekb.eg

The two most dominant strategies in SPPS are based on the acid-labile Boc protecting group and the base-labile fluorenylmethyloxycarbonyl (Fmoc) group. iris-biotech.deamericanpeptidesociety.org

Comparison of Boc and Fmoc Strategies:

FeatureBoc StrategyFmoc Strategy
Deprotection Condition Acidic (e.g., TFA) americanpeptidesociety.orgBasic (e.g., piperidine) americanpeptidesociety.org
Side Chain Protection Typically benzyl-based, removed with strong acid (e.g., HF) researchgate.netTypically t-butyl-based, removed with TFA researchgate.net
Advantages Can be better for synthesizing "difficult sequences" prone to aggregation. nih.gov Less risk of aspartimide formation for certain sequences.Milder deprotection conditions. americanpeptidesociety.org Orthogonal protection scheme allows for on-resin modifications. iris-biotech.de
Disadvantages Requires harsher final cleavage conditions (e.g., HF). iris-biotech.deresearchgate.netBase-lability of Fmoc group can lead to side reactions like aspartimide formation. nih.gov

This table provides a comparative overview of the Boc and Fmoc strategies in SPPS.

While Fmoc chemistry has become more prevalent due to its milder conditions and suitability for automation, Boc chemistry remains the strategy of choice in specific situations, such as for the synthesis of peptides prone to racemization under basic conditions or for certain "difficult" hydrophobic sequences. americanpeptidesociety.orgnih.gov The continuous protonation of the peptide chain during Boc-SPPS can help to disrupt interchain hydrogen bonding and prevent aggregation. peptide.com

Solution-Phase Peptide Synthesis Methodologies

Before the widespread adoption of SPPS, peptide synthesis was primarily conducted in solution. ekb.eg Solution-phase synthesis is still utilized for the large-scale production of shorter peptides and for the synthesis of peptide fragments that can be later joined together. This compound is also a valuable reagent in these methodologies. ontosight.ai The principles of amino group protection, carboxyl group activation, and coupling are similar to SPPS, but the purification of intermediates after each step is typically achieved through extraction or crystallization. ekb.eg

Influence on Peptide Conformation and Secondary Structure Formation

The incorporation of isoleucine can significantly influence the conformational preferences of a peptide chain. As a β-branched amino acid, isoleucine has a strong propensity to promote the formation of β-sheet structures. nih.gov The bulky, hydrophobic side chain of isoleucine plays a crucial role in the hydrophobic interactions that stabilize the core of folded proteins.

The strategic placement of isoleucine residues, facilitated by the use of this compound in synthesis, is a key tool in the de novo design of peptides with specific secondary structures. nih.gov For example, in the design of amphipathic helices or β-hairpins, isoleucine is often placed on the hydrophobic face of the structure to drive folding and assembly. Conversely, its steric bulk can be used to disrupt or introduce kinks in helical structures. Understanding the conformational tendencies of isoleucine is critical for designing peptides with desired therapeutic or material properties. nih.gov

Studies on Protein Folding and Structure-Function Relationships utilizing Isoleucine Analogs

The study of protein folding and the intricate relationship between a protein's structure and its function is a cornerstone of modern biochemistry. Isoleucine, with its bulky, hydrophobic side chain, plays a crucial role in the hydrophobic interactions that drive protein folding and stabilize the protein core. nih.govresearchgate.net To probe these interactions and understand the precise contributions of isoleucine residues, researchers often employ isoleucine analogs—non-natural derivatives that are incorporated into a protein's sequence. These analogs introduce specific, controlled changes to the side chain's properties, such as its size, hydrophobicity, or stereochemistry.

This compound serves as a vital starting material for the chemical synthesis of many of these specialized isoleucine analogs. ontosight.aibeilstein-journals.org The Boc (tert-butoxycarbonyl) protecting group allows for precise chemical modifications to be made to the isoleucine structure to create the desired analog. ontosight.ai Once the analog is synthesized, often still bearing the Boc group, it can be deprotected and activated for use in solid-phase peptide synthesis (SPPS) or other methods to be incorporated into a peptide or protein. beilstein-journals.org This makes this compound an enabling tool for sophisticated protein engineering and biophysical studies.

Fluorinated Isoleucine Analogs

One common strategy is the substitution of hydrogen atoms with fluorine, which can subtly alter steric and electronic properties without dramatically increasing size. Fluorinated analogs have been used to study the effects of hydrophobicity on protein stability.

In another study, the analog D,L-2-amino-5,5,5-trifluoro-3-methyl pentanoic acid (5TFI) was successfully incorporated into the cytokine murine interleukin-2 (B1167480) (mIL-2) at all five of its isoleucine positions. caltech.edu The resulting fluorinated protein was found to fold into a stable and functional structure, exhibiting a biological activity profile nearly identical to the wild-type protein. caltech.edu This finding demonstrates that for some proteins, the core structure can tolerate significant modification of the isoleucine side chain without a loss of function. caltech.edu

Isoleucine Analog Protein Studied Key Findings Reference
(2S,3S)-5,5,5-trifluoroisoleucine (L-5-F₃Ile)GCN4 Transcription FactorIncreased thermal stability due to higher hydrophobicity; lower intrinsic α-helix propensity compared to isoleucine. beilstein-journals.org
D,L-2-amino-5,5,5-trifluoro-3-methyl pentanoic acid (5TFI)Murine Interleukin-2 (mIL-2)Over 93% incorporation achieved; the fluorinated protein folded correctly and retained near-native biological activity. caltech.edu

Stereochemical Analogs

The precise three-dimensional arrangement of atoms is critical to protein structure. Isoleucine is unique among the common amino acids in that it has two chiral centers (at the α- and β-carbons). Analogs that alter this stereochemistry, such as allo-isoleucine (which has the opposite configuration at the β-carbon), are powerful tools for investigating the importance of side-chain packing and conformation.

Isoleucine Analog Protein Studied Key Findings Reference
allo-IsoleucineShK ToxinThe protein folded into a native-like structure; retained biological function but with 4-to-6 times lower activity than wild-type. osti.gov

Other Analogs

Other analogs have been developed to probe different aspects of isoleucine's role. Thiaisoleucine, where the γ-methylene group of the side chain is substituted by a sulfur atom, has been shown to be a competitive inhibitor of isoleucine during protein synthesis. nih.gov It is activated by the relevant aminoacyl-tRNA synthetase but can disrupt the normal production of proteins, making it a tool for studying the translation process itself. nih.gov

These examples underscore the indirect but essential role of this compound in fundamental protein science. By providing a chemically versatile and stable platform, it enables the synthesis of a wide array of molecular probes that are indispensable for dissecting the complexities of protein folding, stability, and structure-function relationships.

Advanced Research Applications in Organic and Supramolecular Chemistry

Asymmetric Synthesis and Chiral Catalysis

The field of asymmetric synthesis, which aims to create chiral molecules with a specific three-dimensional orientation, heavily relies on the use of chiral starting materials, auxiliaries, and catalysts. N-Boc-L-isoleucine hemihydrate, derived from the naturally occurring L-isoleucine, provides a readily available source of chirality.

N-Boc-L-isoleucine is frequently employed as a chiral auxiliary, a molecule that is temporarily incorporated into a substrate to direct the stereochemical course of a reaction. rsc.org After the desired chiral center is created, the auxiliary is removed. This strategy allows for the synthesis of enantiomerically pure compounds. rsc.org

In more advanced applications, derivatives of N-Boc-L-isoleucine are used as chiral ligands that coordinate with metal centers to form enantioselective catalysts. A notable example is the development of amino acid-derived ionic chiral catalysts for desymmetrization reactions, which create complex molecules with specific 3D arrangements. sergas.galnih.gov In one study, an isoleucine-derived ligand was used in several cross-coupling reactions, demonstrating its ability to induce high stereoselectivity. sergas.gal Although high enantioselectivity was achieved with a leucine-derived ligand in the model reaction, the isoleucine-derived version still produced significant results, highlighting the subtle influence of the amino acid side chain on catalytic performance. sergas.gal

Table 1: Performance of Amino Acid-Derived Ligands in a Desymmetrization Reaction sergas.gal
Ligand DerivativeReaction TypeEnantiomeric Ratio (er)
Alanine-derivedDesymmetrization95.5:4.5
Valine-derivedDesymmetrization90.5:9.5
Isoleucine-derivedDesymmetrization94:6
Leucine-derivedDesymmetrization97.5:2.5

Beyond its use as a simple ligand, the entire L-isoleucine scaffold serves as a foundation for designing complex chiral catalysts. Researchers have successfully synthesized C2-symmetric chiral tetraamide compounds starting from L-isoleucine, which can act as sophisticated organogelators and have potential as chiral catalysts. researchgate.netacs.org

Another innovative approach involves creating helical polymers from L-isoleucine monomers. For instance, a chiral helical polyisocyanide-supported catalyst derived from L-isoleucine has been developed. acs.org This heterogeneous catalyst demonstrated high yields and selectivity in reactions involving aldehydes, ketones, and anilines, showcasing the potential of using the rigid, chiral backbone of the polymer to create a well-defined catalytic environment. acs.org Peptide-based scaffolds are also of significant interest, as the defined secondary structures of peptides, such as helices, can be used to precisely position catalytic groups in three-dimensional space, leveraging the inherent chirality of the amino acid residues. nih.gov

Supramolecular Chemistry and Self-Assembly of N-Boc-L-Isoleucine Derivatives

Supramolecular chemistry investigates the interactions between molecules that lead to the formation of large, well-ordered structures through non-covalent bonds. Derivatives of N-Boc-L-isoleucine are ideal building blocks for such assemblies due to their ability to form hydrogen bonds, their chirality, and the hydrophobic interactions facilitated by the Boc group and the isoleucine side chain.

Derivatives of N-Boc-L-isoleucine can spontaneously organize into a variety of nanostructures. For example, dipeptides containing Boc-protected isoleucine have been shown to self-assemble into diverse morphologies. chemicalbook.comtcichemicals.com The dipeptide Boc-L-phenylalanyl-L-isoleucine self-assembles into microspheres with diameters between 0.18 and 1.26 µm. chemicalbook.combeilstein-journals.org Other studies on protected dipeptides, such as Boc-L-Ile-L-Val-OMe, have observed the formation of vesicular and fibrous structures. tcichemicals.com

The specific arrangement of the amino acids and their chirality plays a crucial role in determining the final architecture. These self-assembling systems are often capable of forming organogels, where the solvent is trapped within a network of self-assembled fibers. researchgate.netacs.org

Table 2: Self-Assembled Structures from Isoleucine Derivatives
Isoleucine DerivativeSolvent/ConditionsObserved NanostructureReference
Boc-L-phenylalanyl-L-isoleucineMethanol (B129727) SolutionMicrospheres (0.18-1.26 µm diameter) chemicalbook.com
Fmoc-L-isoleucineVarying Concentration/TempFibers and Tubes nih.gov
Boc-L-Ile-L-Val-OMe-Vesicles and Fibers tcichemicals.com

When chiral molecules like N-Boc-L-isoleucine derivatives self-assemble, their chirality can be transferred to the macroscopic level, resulting in supramolecular structures with a distinct "handedness." This phenomenon is known as supramolecular chirality. Research has shown that the configuration of the amino acids within a self-assembling peptide dictates the resulting supramolecular structure. tcichemicals.com For instance, dipeptides containing alternating D- and L-amino acids can form double helix-like architectures, while those with only L-amino acids may form single helices. tcichemicals.com

Furthermore, the complexation of polymers derived from chiral monomers with metal ions can induce a chiral aggregation, leading to an amplified chiroptical signal, which is a key aspect of chiral amplification. nih.gov This principle is fundamental to developing materials with unique optical properties and for sensing applications.

Macrocyclic receptors are large molecules with internal cavities capable of binding smaller "guest" molecules. This host-guest chemistry is central to applications in sensing, catalysis, and drug delivery. researchgate.netfrontiersin.org The interaction is driven by a combination of forces including hydrogen bonds, hydrophobic interactions, and electrostatic forces. mdpi.com

Cucurbiturils (CBs) are a prominent class of macrocyclic hosts that exhibit a strong preference for binding cationic species in their electron-negative portals. nih.gov While specific studies on N-Boc-L-isoleucine itself with cucurbiturils are not prominent, research on related systems provides clear insights. N-Boc-protected amino acid-viologen hybrids have been synthesized and their complexation with CB chemicalbook.com and CB nih.gov has been studied, demonstrating that the Boc-protected amino acid moiety is compatible with this type of host-guest chemistry. sergas.galresearchgate.netacs.org

Other macrocycles are also effective. Permethylated β-cyclodextrin, for example, has been used to achieve chiral differentiation between D- and L-isoleucine. Similarly, hydrogen-bonded amide macrocycles have been shown to bind amino acid derivatives, leading to a transfer of chirality from the guest to the host, which can be detected by circular dichroism spectroscopy. nih.gov The ability to distinguish between closely related amino acids like leucine (B10760876) and isoleucine remains a significant challenge, driving the development of highly specific synthetic receptors. nih.gov

Deciphering Rules for Amino Acid Co-Assembly and Interlayer Distances

The self-assembly of amino acids is a cornerstone of creating bioinspired materials. A more advanced approach, supramolecular co-assembly, utilizes mixtures of amino acids to generate materials with novel structures and functions. nih.govnih.gov Research has revealed a predictive design rule for the successful co-assembly of different amino acids, which is based on the interlayer separation distances observed in their individual single-crystal structures. nih.govacs.org

In their crystalline state, amino acids arrange in a layer-by-layer fashion stabilized by hydrogen bonds, similar to supramolecular β-sheets. nih.govacs.org The distance between these layers is dictated by the amino acid's side chain. It has been demonstrated that amino acids with comparable interlayer separation distances interact strongly when mixed and co-assemble into composite structures that are distinctly different from their individual assemblies. nih.govacs.org Conversely, a mixture of amino acids with significantly different interlayer distances will not co-assemble; instead, they will self-sort and form their own characteristic structures. nih.govacs.org

Based on this principle, natural amino acids have been categorized into subgroups. L-isoleucine falls into a subgroup with other hydrophobic amino acids such as Phenylalanine (Phe), Leucine (Leu), Valine (Val), and Tryptophan (Trp), all of which have large interlayer separations. nih.govnih.gov For example, studies have shown that Phenylalanine, which has a large interlayer spacing, will synergistically co-assemble with Isoleucine, which has a similarly large spacing. mdpi.com This co-assembly results in unique nanostructures, such as spheres in the case of a Phe/Ile mixture, that differ from the structures formed by either amino acid alone. mdpi.com This principle is a powerful tool for the rational design of novel biomaterials with tailored properties. nih.gov

Table 1: Amino Acid Classification Based on Interlayer Separation Distance This interactive table categorizes amino acids by their propensity to form β-sheets based on interlayer distances observed in crystal structures, which predicts their likelihood of co-assembly.

High β-sheet Propensity (Large Interlayer Distance: 12-18 Å)Moderate β-sheet Propensity (Medium Interlayer Distance: 8-10 Å)Low β-sheet Propensity (Small Interlayer Distance: < 8 Å)
Tryptophan (Trp)Tyrosine (Tyr)Aspartic acid (Asp)
Phenylalanine (Phe)Histidine (His)Threonine (Thr)
Methionine (Met)Serine (Ser)Alanine (Ala)
Isoleucine (Ile) Glutamic acid (Glu)Glycine (Gly)
Leucine (Leu)Asparagine (Asn)
Valine (Val)Glutamine (Gln)
Data sourced from studies on amino acid crystal packing and co-assembly rules. nih.govnih.gov

Role in Enzyme Mimics and Biocatalytic Systems

The precise chirality of this compound makes it a valuable precursor for the development of systems that mimic biological catalysis. While not enzymes themselves, these synthetic systems leverage principles of molecular recognition and chiral environments to accelerate and control chemical reactions.

A significant application is the creation of novel polymeric catalysts. In one study, L-isoleucine was first protected with a Boc group and then used to synthesize an isocyanide-functionalized monomer. rsc.org This monomer was polymerized to create a chiral helical polyisocyanide. This polymer acts as a recyclable, heterogeneous catalyst for asymmetric aldol (B89426) reactions. The rigid helical structure of the polymer, derived from the chirality of the isoleucine precursor, creates spatially confined active sites. These sites enforce a specific orientation on the substrates, mimicking the "enzyme-like 'pocket' catalysis" found in natural enzymes and leading to high stereochemical control in the reaction products. rsc.org

In a different approach, N-Boc-L-isoleucine was used as a key chiral building block in the metal- and organocatalyst-free, one-pot synthesis of complex aza-tricyclic molecules. acs.org In this reaction, an intermediate formed from the amino acid derivative exhibits a "substrate-catalyst" dual role, where it is both incorporated into the final product and directs the stereochemistry of the transformations. This self-guiding synthesis, which relies on the inherent chirality of the starting material to achieve high diastereoselectivity, is a hallmark of biocatalytic-like processes. acs.org

These examples demonstrate how the defined three-dimensional structure of N-Boc-L-isoleucine can be translated into larger, functional systems that perform roles analogous to natural enzymes, providing efficient and highly selective pathways in organic synthesis. rsc.org

Future Directions and Emerging Research Frontiers

Development of Environmentally Benign Synthetic Routes (Green Chemistry)

The principles of green chemistry are increasingly influencing the synthesis of protected amino acids like N-Boc-L-isoleucine hemihydrate, aiming to reduce the environmental impact of chemical processes. semanticscholar.orgresearchgate.net Research in this area is focused on minimizing hazardous waste, improving energy efficiency, and utilizing renewable resources. rsc.org

Key areas of development include the use of greener solvents and reagents. Traditional methods for introducing the tert-butoxycarbonyl (Boc) protecting group often rely on volatile organic solvents. chemicalbook.com Emerging research explores the use of more benign alternatives such as water, ionic liquids, or solvent-free conditions, which can significantly reduce the environmental footprint of the synthesis. researchgate.netorganic-chemistry.org For instance, catalyst-free N-Boc protection of amino acids in aqueous media presents a promising eco-friendly alternative. rsc.org

Furthermore, there is a growing interest in enzymatic and biocatalytic methods for the synthesis of this compound. These approaches offer high selectivity and operate under mild reaction conditions, thereby reducing energy consumption and by-product formation. The development of robust enzymes capable of efficiently catalyzing the Boc-protection of isoleucine would represent a significant advancement in the sustainable production of this valuable compound.

Green Chemistry ApproachTraditional MethodEmerging AlternativePotential Benefits
Solvent Dichloromethane (B109758), DioxaneWater, Ionic Liquids, Solvent-freeReduced toxicity and waste
Catalyst Chemical catalystsBiocatalysts (Enzymes)High selectivity, mild conditions
Reagents Phosgene derivativesDi-tert-butyl dicarbonate (B1257347) in optimized systemsImproved safety profile
Energy Elevated temperaturesRoom temperature or mild heatingReduced energy consumption

This table provides a comparative overview of traditional versus green chemistry approaches for the synthesis of N-Boc-protected amino acids, with direct applicability to this compound.

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of this compound into continuous flow chemistry and automated synthesis platforms is revolutionizing peptide synthesis. mit.edu Flow chemistry, where reactions are performed in a continuously flowing stream rather than a batch reactor, offers numerous advantages, including enhanced reaction control, improved safety, and potential for seamless automation. vapourtec.com

In the context of peptide synthesis, this compound is a critical reagent for automated solid-phase peptide synthesis (SPPS). beilstein-journals.org Automated synthesizers utilize cycles of deprotection and coupling reactions to build peptide chains, and the Boc protecting group strategy remains a viable approach for the synthesis of complex peptides. creative-peptides.com Recent advancements in flow-based SPPS have demonstrated the potential for rapid and efficient synthesis of long peptide sequences, with this compound serving as a key building block. nih.govpentelutelabmit.com

The development of fully automated systems that integrate both the synthesis of this compound and its subsequent use in peptide synthesis represents a significant future direction. amidetech.com Such integrated platforms would enable on-demand production of custom peptides with high purity and yield, accelerating research in drug discovery and biotechnology. biotage.com

ParameterBatch SynthesisFlow Synthesis
Reaction Time Hours to daysMinutes to hours
Process Control LimitedPrecise control of temperature, pressure, and stoichiometry
Scalability ChallengingReadily scalable by extending reaction time
Safety Potential for thermal runawayEnhanced safety due to small reaction volumes
Automation Possible but complexSeamless integration with automated systems

This table compares key parameters of batch versus flow synthesis for processes involving this compound, such as its incorporation into peptides.

Exploration in Advanced Materials Science

The unique chemical structure of this compound, with its chiral center and hydrophobic side chain, makes it an attractive building block for the development of advanced materials. chemimpex.com Researchers are exploring its use in the creation of functional polymers, self-assembling systems, and responsive biomaterials.

One promising area is the incorporation of this compound into polymer backbones to create functionalized polymers with specific properties. nih.gov For example, polypeptides containing isoleucine can exhibit interesting self-assembly behaviors, forming structures such as nanofibers and hydrogels. nih.gov The Boc protecting group can be selectively removed to expose the amine group for further functionalization, allowing for the creation of materials with tailored chemical and biological properties.

Hydrogels, which are highly absorbent polymer networks, are another area of interest. mdpi.com this compound can be incorporated into hydrogel formulations to modulate their mechanical properties, hydrophobicity, and biocompatibility. researchgate.net Such materials have potential applications in drug delivery, tissue engineering, and regenerative medicine.

Material TypeRole of this compoundPotential Applications
Functional Polymers Monomeric unit for creating polymers with controlled hydrophobicity and chirality.Biocompatible coatings, drug delivery vehicles.
Self-Assembling Peptides Building block for peptides that form ordered nanostructures.Scaffolds for tissue engineering, antimicrobial surfaces.
Hydrogels Component to tune mechanical strength and biocompatibility.Controlled drug release systems, 3D cell culture matrices.

This table outlines the emerging applications of this compound in the field of advanced materials science.

Interdisciplinary Research at the Interface of Chemistry, Materials Science, and Structural Biology

The future of research involving this compound lies at the intersection of multiple scientific disciplines. The synergy between chemistry, materials science, and structural biology is paving the way for innovative applications of this versatile molecule.

In structural biology, peptides and proteins synthesized using this compound are crucial for studying protein structure and function. nih.gov The ability to incorporate isoleucine at specific positions allows researchers to probe its role in protein folding, stability, and molecular recognition. nih.gov Computational studies are also being employed to understand the conformational preferences of isoleucine-containing peptides and to design novel peptide-based therapeutics. wseas.orgwseas.com

The development of novel biomaterials that mimic the structure and function of natural tissues is a key area of interdisciplinary research. By combining the synthetic versatility of this compound with principles of materials science and an understanding of biological systems, researchers can create sophisticated materials for a range of biomedical applications. For example, self-assembling peptides containing isoleucine can be designed to form scaffolds that promote cell growth and tissue regeneration. nih.gov

The continued exploration of the fundamental properties of this compound, from its crystal structure to its behavior in complex biological environments, will undoubtedly fuel further innovation at the interface of these disciplines.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing N-Boc-L-isoleucine hemihydrate with high purity?

  • Methodological Answer : Optimize coupling reactions using reagents like HBTU or BOP in anhydrous solvents (e.g., THF or acetonitrile) with a tertiary amine base (e.g., Et₃N) to enhance efficiency . Post-synthesis, purify via recrystallization from water-containing solvents to stabilize the hemihydrate form. Characterize purity using HPLC (≥98% purity threshold) and confirm the hemihydrate structure via X-ray powder diffraction (XRPD) and thermogravimetric analysis (TGA) to quantify water content .

Q. How can researchers verify the hemihydrate content in This compound samples?

  • Methodological Answer : Use TGA to measure weight loss between 30–150°C, corresponding to hemihydrate dehydration. Cross-validate with Karl Fischer titration for precise water quantification. For rapid screening, employ regression models correlating XRPD peaks or FTIR spectral shifts with hydration states, as demonstrated in calcium sulfate hemihydrate studies .

Q. What stability considerations are critical for storing This compound?

  • Methodological Answer : Store at 2–8°C in airtight containers with desiccants to prevent deliquescence or hydrate phase changes. Monitor stability via accelerated aging studies (40°C/75% RH for 6 months) and track degradation using HPLC for Boc-group cleavage or racemization .

Advanced Research Questions

Q. How can conflicting solubility data for This compound in polar solvents be resolved?

  • Methodological Answer : Replicate experiments under controlled conditions (temperature, solvent purity, and stirring rate). Use high-resolution NMR to detect solvent adducts or polymorphic impurities. Compare results with computational solubility predictions (e.g., COSMO-RS) to identify outliers . Document all variables (e.g., solvent lot numbers) to ensure reproducibility .

Q. What experimental designs address low yields in solid-phase peptide synthesis (SPPS) using This compound?

  • Methodological Answer : Optimize resin swelling time and coupling cycles using microwave-assisted synthesis to enhance reaction kinetics. Employ real-time monitoring via in-situ FTIR to track Boc-deprotection efficiency. Use fractional factorial designs to test variables (e.g., solvent ratios, base strength) and identify critical factors .

Q. How do additives influence the crystallization kinetics and morphology of This compound?

  • Methodological Answer : Screen additives (e.g., surfactants or ionic liquids) during recrystallization using polarized light microscopy and XRPD to assess crystal habit modifications. Apply molecular dynamics simulations to predict additive interactions with crystal faces, as shown in calcium sulfate hemihydrate studies . Validate findings with atomic force microscopy (AFM) to map surface topology changes .

Q. What strategies mitigate racemization during Boc-protection of L-isoleucine?

  • Methodological Answer : Use low-temperature (0–5°C) reaction conditions and chiral derivatizing agents (e.g., Marfey’s reagent) to monitor enantiomeric excess via HPLC. Replace traditional bases with non-nucleophilic alternatives (e.g., 2,4,6-collidine) to minimize base-induced racemization. Validate with circular dichroism (CD) spectroscopy .

Data Analysis and Replication

Q. How should researchers address discrepancies in reported melting points of This compound?

  • Methodological Answer : Standardize DSC protocols (heating rate: 10°C/min; N₂ atmosphere) and calibrate equipment with indium standards. Compare samples from multiple suppliers to rule out polymorphic contamination. Publish raw DSC thermograms and sample histories to enable cross-lab validation .

Q. What statistical approaches are suitable for analyzing dose-response data in This compound bioactivity studies?

  • Methodological Answer : Apply nonlinear regression (e.g., four-parameter logistic model) to calculate EC₅₀ values. Use ANOVA with post-hoc Tukey tests to compare treatment groups. Include power analysis in experimental design to ensure adequate sample sizes, as recommended in biomedical research guidelines .

Tables of Key Findings

Parameter Recommended Method Reference
Hemihydrate quantificationTGA + Karl Fischer titration
Racemization detectionHPLC with Marfey’s reagent
Crystal morphology analysisPolarized microscopy + MD simulations

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.